![molecular formula C22H20FN3O3 B2964938 4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1903032-62-1](/img/structure/B2964938.png)

4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

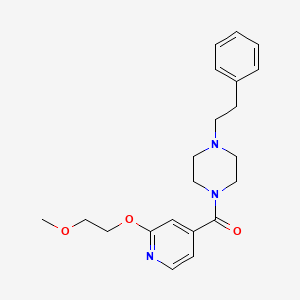

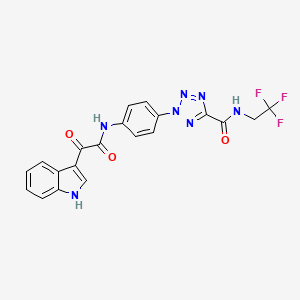

The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a fluorophenyl group (a phenyl ring with a fluorine atom attached), and a benzo[f][1,4]oxazepin-4(5H)-one group, which is a type of benzoxazepine derivative .

Scientific Research Applications

Synthesis and Cytotoxic Activity

One area of focus has been the synthesis of carboxamide derivatives and their potent cytotoxicity against certain cancer cell lines, demonstrating significant potential in cancer research. For example, Deady et al. (2005) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, finding some compounds with potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC) with IC50 values <10 nM. This research signifies the potential therapeutic applications of such compounds in treating specific cancers (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antimicrobial and Antituberculosis Activity

Another domain of application is in antimicrobial and antituberculosis activities. Jeankumar et al. (2013) reported on thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing a compound with significant activity against the bacterium at a minimal inhibitory concentration (MIC), highlighting its potential in addressing tuberculosis and related bacterial infections (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Novel Heterocyclic Synthesis

Furthermore, the compound's structural framework is conducive to novel heterocyclic synthesis, as demonstrated by Mohareb et al. (2004), who investigated the reactivity of certain hydrazonoesters toward nitrogen nucleophiles, leading to the synthesis of various heterocyclic derivatives. Such research underscores the versatility of this compound class in generating new molecular entities for scientific study (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Photophysical Properties and Organic Synthesis

The research into the synthesis and photophysical properties of related compounds, such as those by Petrovskii et al. (2017), who explored the synthesis of novel fused oxazapolycyclic skeletons, shows the potential of these compounds in materials science and organic synthesis. The unique photophysical properties of these compounds could be leveraged for applications in optoelectronics and as probes in chemical biology (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).

Mechanism of Action

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c23-18-7-5-15(6-8-18)17-11-19(25-12-17)22(28)24-9-10-26-13-16-3-1-2-4-20(16)29-14-21(26)27/h1-8,11-12,25H,9-10,13-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHASIFVLDBMBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/no-structure.png)

![[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid](/img/structure/B2964861.png)

![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)

![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2964868.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)

![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)

![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)

![6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2964877.png)